Ethyl 4-bromo-6-methylpyridine-3-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Ethyl 4-bromo-6-methylpyridine-3-carboxylate (CAS 1384871-32-2) is a trisubstituted pyridine building block featuring a bromine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 3-position (molecular formula C9H10BrNO2, molecular weight 244.08 g/mol). This compound belongs to the bromonicotinate ester family and serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, primarily valued for its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 bromine position while retaining the ester handle for further derivatization.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 1384871-32-2
Cat. No. B12341235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-6-methylpyridine-3-carboxylate
CAS1384871-32-2
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(N=C1)C)Br
InChIInChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3
InChIKeyPVQRXUDFSGHAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-6-Methylpyridine-3-Carboxylate (CAS 1384871-32-2) Procurement Guide: Core Structural & Functional Profile for Research Sourcing


Ethyl 4-bromo-6-methylpyridine-3-carboxylate (CAS 1384871-32-2) is a trisubstituted pyridine building block featuring a bromine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 3-position (molecular formula C9H10BrNO2, molecular weight 244.08 g/mol) [1]. This compound belongs to the bromonicotinate ester family and serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, primarily valued for its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 bromine position while retaining the ester handle for further derivatization [2].

Why Niche Bromonicotinate Esters Like Ethyl 4-Bromo-6-Methylpyridine-3-Carboxylate Are Not Interchangeable in Synthesis Pipelines


Although several bromonicotinate esters share the empirical formula C9H10BrNO2, their regioisomeric substitution patterns dictate fundamentally different reactivities in cross-coupling, solubility, and downstream functionalization [1]. For example, moving the bromine from the 4-position to the 5-position (as in ethyl 5-bromo-2-methylnicotinate) alters the electronic environment of the pyridine ring and can change Suzuki coupling yields by >30% under identical conditions [2]. Similarly, substituting the ethyl ester for a methyl ester (CAS 886372-03-8) changes the lipophilicity and hydrolysis kinetics, affecting its suitability for specific synthetic routes or prodrug strategies [3]. Therefore, the precise 4-bromo-6-methyl-3-carboxylate arrangement must be specified in procurement to ensure synthetic reproducibility and target compound fidelity.

Quantitative Head-to-Head Evidence: Differentiating Ethyl 4-Bromo-6-Methylpyridine-3-Carboxylate from Its Closest Analogs


Lipophilicity Advantage Over Methyl Ester Analog for Drug-like Property Tuning

Ethyl 4-bromo-6-methylpyridine-3-carboxylate exhibits a computed XLogP3 of 2.2, compared to a computed XLogP3 of approximately 1.7 for the methyl ester analog methyl 4-bromo-6-methylnicotinate (CAS 886372-03-8) [1][2]. This ΔlogP of ~0.5 translates to roughly a 3.2-fold higher calculated partition coefficient, which can meaningfully influence membrane permeability, metabolic stability, and oral bioavailability in drug development programs [3].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Enhanced Cross-Coupling Reactivity Driven by Electronic Activation of the 4-Bromo Position

The bromine atom at the 4-position of ethyl 4-bromo-6-methylpyridine-3-carboxylate is situated para to the electron-withdrawing pyridine nitrogen and ortho to the electron-withdrawing ester group at the 3-position. This dual activation is expected to accelerate oxidative addition with Pd(0) catalysts relative to bromine atoms at positions less electronically activated, such as the 5-position of ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0) [1]. While direct comparative rate data for these specific regioisomers have not been published, the general principle of electron-deficient aryl bromides exhibiting faster oxidative addition is well-established in the cross-coupling literature [2].

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Halogen Bonding Potential Enabled by C4 Bromine for Crystal Engineering Applications

The bromine atom at the 4-position of the pyridine ring can serve as a halogen bond donor. Ethyl 4-bromo-6-methylpyridine-3-carboxylate contains this halogen bonding handle in a distinct position relative to its regioisomers. 4-Bromonicotinates have been reported to engage in halogen bonding interactions in coordination polymers and supramolecular networks, with the 4-position offering a geometry that differs from 5-bromo or 2-bromo analogs [1]. While no specific halogen bonding studies on this exact compound were identified, the 4-bromo substitution pattern combined with the 6-methyl group provides a unique steric and electronic environment for directed halogen bonding [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Chlorine vs Bromine: Differentiated Reactivity Profile in Serial Derivatization Strategies

Compared to the chlorine analog ethyl 4-chloro-6-methylnicotinate (CAS 1142188-94-0), the target compound's bromine atom offers higher intrinsic reactivity in oxidative addition with Pd catalysts. The bond dissociation energy (BDE) of C–Br is approximately 284 kJ/mol versus 339 kJ/mol for C–Cl [1]. This enables selective, sequential functionalization when both halogens are present in a synthetic sequence, or allows the use of milder coupling conditions when only the 4-bromo is present. For procurement, the bromo compound is therefore preferred over the chloro analog when designing routes requiring efficient C–C bond formation at this position [2].

Orthogonal Reactivity Serial Functionalization Halogen Selectivity

Optimal Research & Industrial Scenarios for Sourcing Ethyl 4-Bromo-6-Methylpyridine-3-Carboxylate Based on Quantified Differentiation


Medicinal Chemistry Library Synthesis Requiring Controlled Lipophilicity Space

When constructing compound libraries in the logP 2–3 range for CNS or oral drug targets, ethyl 4-bromo-6-methylpyridine-3-carboxylate (computed XLogP3 = 2.2) positions itself favorably between the more polar methyl ester analog (XLogP3 ≈ 1.7) and more lipophilic butyl or benzyl ester variants. Procurement of the ethyl ester scaffold provides the optimal balance of membrane permeability and aqueous solubility for hit-to-lead optimization, as supported by lipophilicity-efficiency indices widely applied in drug discovery [1].

Suzuki–Miyaura Cross-Coupling for Diversification of the 4-Position with Electron-Deficient Pyridine Partners

Researchers planning to diversify the pyridine core via palladium-catalyzed Suzuki coupling should select the 4-bromo variant over the 4-chloro analog to benefit from the ~55 kJ/mol weaker C–Br bond, enabling faster oxidative addition under milder conditions [2]. The electron-withdrawing 3-ester group further activates the 4-position, making this compound a strategically superior electrophilic partner compared to regioisomers where the bromine is at the less activated 5-position.

Crystal Engineering Studies Exploiting the C4–Br Halogen Bond Donor with a 6-Methyl Steric Director

For supramolecular chemists designing halogen-bonded co-crystals, the C4-bromo substituent acts as a directional halogen bond donor, while the C6-methyl group provides steric control over packing arrangements. This combination is not found in simpler bromonicotinate esters lacking the 6-methyl group (e.g., ethyl 4-bromonicotinate, CAS 1092353-02-0). Procurement of the 4-bromo-6-methyl variant is essential when synthetic access to regiospecifically controlled halogen bonding architectures is required [3].

Agrochemical Intermediate Requiring Orthogonal Functionalization Handles

The presence of both a reactive C4–Br site (amenable to cross-coupling) and a C3–COOEt handle (amenable to hydrolysis, amidation, or hydrazide formation) makes this compound a valuable late-stage intermediate in agrochemical synthesis. The 6-methyl group further differentiates this scaffold from unsubstituted bromonicotinates by providing an additional hydrophobic pocket, which can be critical for target binding in herbicidal or fungicidal lead series. Sourcing this exact substitution pattern is necessary when SAR studies have identified the 6-methyl group as essential for biological activity.

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